1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with dichloro and trifluoromethyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2,6-dichloropyridine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The dichloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various alcohols or amines.
Scientific Research Applications
1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Shares the pyridine ring and dichloro substitution but lacks the trifluoromethyl group.
Trifluoroacetophenone: Contains the trifluoromethyl group but differs in the aromatic ring structure.
Uniqueness
1-(2,6-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one is unique due to the combination of dichloro and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C7H2Cl2F3NO |
---|---|
Molecular Weight |
243.99 g/mol |
IUPAC Name |
1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-4-1-3(2-5(9)13-4)6(14)7(10,11)12/h1-2H |
InChI Key |
YLWGGHUSCNBYKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.